5-Bromo-2-iodobenzamide

Chemoselective cross-coupling Palladium catalysis Orthogonal reactivity

5-Bromo-2-iodobenzamide (CAS 289039-20-9) is a hetero-dihalogenated benzamide scaffold (C7H5BrINO, MW 325.93 g/mol) that incorporates an iodine atom at the ortho (C-2) position and a bromine atom at the meta (C-5) position of the benzamide ring. This substitution pattern establishes a reactivity gradient exploitable through palladium-catalyzed cross-coupling, where the C–I bond undergoes oxidative addition preferentially over the C–Br bond, enabling programmable, sequential bond constructions.

Molecular Formula C7H5BrINO
Molecular Weight 325.93 g/mol
CAS No. 289039-20-9
Cat. No. B1439045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodobenzamide
CAS289039-20-9
Molecular FormulaC7H5BrINO
Molecular Weight325.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)N)I
InChIInChI=1S/C7H5BrINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
InChIKeyPSQDNPRLSXTGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodobenzamide (CAS 289039-20-9): A Dual-Halogenated Benzamide Building Block for Orthogonal Cross-Coupling


5-Bromo-2-iodobenzamide (CAS 289039-20-9) is a hetero-dihalogenated benzamide scaffold (C7H5BrINO, MW 325.93 g/mol) that incorporates an iodine atom at the ortho (C-2) position and a bromine atom at the meta (C-5) position of the benzamide ring . This substitution pattern establishes a reactivity gradient exploitable through palladium-catalyzed cross-coupling, where the C–I bond undergoes oxidative addition preferentially over the C–Br bond, enabling programmable, sequential bond constructions [1]. The compound is supplied as a white to off-white solid with typical purities of 95% (Sigma-Aldrich/Leyan) to 98% (AKSci) and requires storage at 2–8 °C with protection from light .

Why Generic Halobenzamide Substitution Fails: Orthogonal Reactivity and Regioisomeric Control Are Non-Interchangeable


Mono-halogenated benzamides (e.g., 2-iodobenzamide [CAS 3930-83-4]) or symmetrically dihalogenated analogs (e.g., 2,5-dibromobenzamide [CAS 170492-50-9]) cannot replicate the precise chemoselectivity of the 5-bromo-2-iodo substitution pattern . The C–I bond at the ortho position is intrinsically more reactive toward Pd(0) oxidative addition than the C–Br bond at the meta position, establishing a strictly ordered reaction sequence: C-2 coupling occurs first, followed by C-5 coupling [1]. Substituting a regioisomer such as 2-bromo-5-iodobenzamide (CAS 865178-41-2) inverts this programmed reactivity, routing the first coupling to the para-like C-5 position instead, a change that can derail a convergent synthetic route or alter the library enumeration strategy [1]. Similarly, replacing the iodine with a second bromine (2,5-dibromobenzamide) erases the intrinsic reactivity bias, forcing reliance on steric or electronic directing-group effects that are both substrate-dependent and less predictable .

Quantitative Differentiation Evidence: 5-Bromo-2-iodobenzamide vs. Closest Analogs


Intrinsic C-I vs. C-Br Oxidative Addition Rate Gap Enables Predictable Sequential Coupling

In palladium(0)-catalyzed cross-coupling, the C–I bond of 5-bromo-2-iodobenzamide undergoes oxidative addition approximately 10³-fold faster than the C–Br bond, a kinetic gap that is widely documented and exploited for chemoselective functionalization [1]. This intrinsic rate difference is absent in 2,5-dibromobenzamide (CAS 170492-50-9), where both C–Br bonds exhibit essentially identical reactivity toward Pd(0), forcing reliance on less predictable steric or temperature-controlled selectivity .

Chemoselective cross-coupling Palladium catalysis Orthogonal reactivity

Regioisomeric Identity Governs Reaction Sequence: 5-Bromo-2-iodo vs. 2-Bromo-5-iodobenzamide

The regiochemistry of 5-bromo-2-iodobenzamide (iodine ortho to amide; bromine meta) dictates that the first oxidative addition event occurs at the ortho C-2 position adjacent to the amide directing group. Its regioisomer, 2-bromo-5-iodobenzamide (CAS 865178-41-2), carries iodine at C-5 (para-like relative to amide) and bromine at C-2, inverting the spatial sequence of bond construction and steric environment around the reactive centers . The InChI strings confirm the distinct connectivity: target InChI=1S/C7H5BrINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) vs. isomer InChI=1S/C7H5BrINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) . These structural differences translate into divergent spatial trajectories for growing molecular complexity, a factor critical in scaffold-oriented synthesis where the order of fragment attachment determines final molecular shape.

Regioselective synthesis Iterative cross-coupling Isomer-dependent reactivity

Density and Boiling Point Differentiate Handling and Purification from 2-Iodobenzamide and 2,5-Dibromobenzamide

5-Bromo-2-iodobenzamide exhibits a predicted density of 2.2 ± 0.1 g/cm³, compared to 1.9 ± 0.1 g/cm³ for 2-iodobenzamide (CAS 3930-83-4) and 2.0 ± 0.1 g/cm³ for 2,5-dibromobenzamide (CAS 170492-50-9) . The boiling point is elevated to 328.7 ± 32.0 °C at 760 mmHg, versus 322.5 ± 25.0 °C for 2-iodobenzamide and 305.6 ± 32.0 °C for 2,5-dibromobenzamide. These property differences arise from the heavier iodine atom (atomic weight 126.9 vs. Br 79.9) and the specific substitution pattern, and can affect recrystallization solvent selection, chromatographic retention, and sublimation behavior during purification.

Physicochemical properties Purification Compound handling

Documented Role in Patented Pharmaceutical Intermediates Distinguishes 5-Bromo-2-iodobenzamide from Unreferenced Analogs

5-Bromo-2-iodobenzamide is explicitly cited as a synthetic intermediate in US Patent Application US20060014737A1, which discloses bi-aryl aspartyl protease inhibitors for the treatment of amyloidosis . In contrast, the closest regioisomer (2-bromo-5-iodobenzamide, CAS 865178-41-2) and the symmetrically dihalogenated analog (2,5-dibromobenzamide, CAS 170492-50-9) are not referenced in this patent family, indicating that the 5-bromo-2-iodo substitution pattern specifically enabled the required synthetic transformations . This documented usage provides procurement validation: the compound has been selected and employed in a rational, structure-based drug discovery program, reducing the risk of purchasing an untested intermediate.

Pharmaceutical intermediate Patent literature Amyloidosis therapeutics

Vendor-Supplied Purity Benchmarking: 5-Bromo-2-iodobenzamide Maintains ≥95% Purity Across Multiple Suppliers

5-Bromo-2-iodobenzamide is commercially available with documented purity specifications of 95% (Sigma-Aldrich/Leyan; Bide Pharmatech) and 98% (AKSci) . In comparison, 2-bromo-5-iodobenzamide (CAS 865178-41-2) is listed at 95–97% purity and 2,5-dibromobenzamide (CAS 170492-50-9) at 95% from limited suppliers . The target compound benefits from multi-vendor sourcing with validated analytical certificates (NMR, HPLC, GC) available from Bide Pharmatech , reducing supply-chain risk for laboratories requiring consistent quality across multiple procurement cycles.

Purity specification Supply chain reliability Quality control

High-Value Application Scenarios for 5-Bromo-2-iodobenzamide (CAS 289039-20-9) in Research and Industrial Procurement


Orthogonal Sequential Cross-Coupling for Diversified Compound Library Synthesis

Medicinal chemistry groups constructing focused libraries around a benzamide core can exploit the >10³-fold C–I vs. C–Br reactivity difference to perform a first Suzuki-Miyaura coupling at C-2 (iodine site), followed by a second, distinct coupling at C-5 (bromine site) without intermediate deprotection or functional group interconversion [1]. This eliminates the need for protecting-group strategies or separate starting materials for each diversification point, reducing step count and improving library throughput relative to mono-halogenated or symmetrically dihalogenated alternatives.

Amyloidosis-Targeted Aspartyl Protease Inhibitor Intermediate

Based on the explicit citation in US20060014737A1, 5-bromo-2-iodobenzamide serves as a validated intermediate in the synthesis of bi-aryl aspartyl protease inhibitors for amyloidosis treatment . Procuring this specific isomer ensures alignment with the published synthetic route, avoiding the need for route re-validation that would be required if a regioisomer were substituted. This scenario is particularly relevant for CROs and pharmaceutical development groups engaged in amyloidosis or neurodegenerative disease programs.

Hypervalent Iodine Reagent Precursor for Oxidative Transformations

The ortho-iodo substituent in 5-bromo-2-iodobenzamide can be oxidized to hypervalent iodine(III) or iodine(V) species, generating benziodazolone-type reagents for oxidatively assisted esterification and amidation reactions . The residual bromine at C-5 remains available for downstream functionalization. This dual-purpose usage (reagent generation + further derivatization) is not achievable with mono-iodinated benzamides, which lack the second halogen handle, or with 2,5-dibromobenzamide, which cannot form hypervalent iodine species.

Structure-Activity Relationship (SAR) Studies Requiring Spatially Controlled Aryl Substitution

In SAR campaigns where the spatial orientation of aryl substituents relative to the amide hydrogen-bonding motif is critical, the 5-bromo-2-iodo substitution pattern ensures that the first aryl group is installed ortho to the amide (closest to the putative binding interaction), while the second aryl group is positioned meta [1]. Using the regioisomer 2-bromo-5-iodobenzamide would reverse this spatial sequence, placing the first aryl group distal to the amide and potentially altering the pharmacophore geometry. This distinction is essential when the amide participates in key hydrogen-bond interactions with the biological target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.